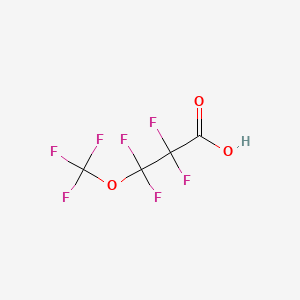

Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Descripción general

Descripción

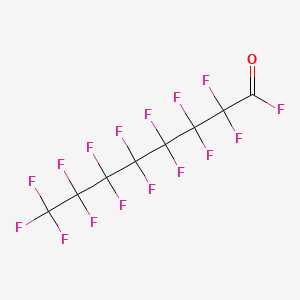

Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, also known as hexafluoropropylene oxide dimer acid (HFPO-DA), is a chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFASs) . It has a molecular weight of 230.04 g/mol .

Synthesis Analysis

The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is FRD-902 (ammonium (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)), which is the specific chemical which Chemours has trademarked as part of GenX process .Molecular Structure Analysis

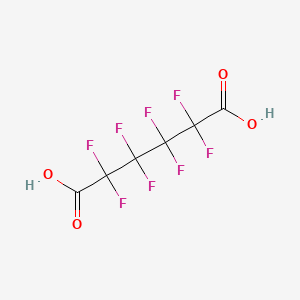

The molecular formula of this compound is CF3OCF2CF2COOH . The InChI representation is InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.04 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.3 .Aplicaciones Científicas De Investigación

Transcriptomic Assessment

The EPA Transcriptomic Assessment Product (ETAP) has conducted an assessment on Perfluoro-3-Methoxypropanoic Acid . This assessment uses transcriptomics, which measures gene activity, to determine the daily dose of a chemical where there is likely no appreciable human health risk .

Stability Analysis

The concentration and pH stability of Perfluoro-3-methoxypropanoic acid was evaluated initially and after 5 days at 4 °C . This kind of stability analysis is crucial in understanding the behavior of the compound under different conditions.

Toxicity Testing

Toxicity data is essential for understanding the potential risks associated with exposure to the compound. Various tests such as bacteria gene mutation test, in vitro mammalian cell gene mutation test, in vitro mammalian chromosome aberration test, mammalian erythrocyte micronucleus test, and mammalian bone marrow chromosome aberration test are conducted .

Health Risk Assessment

The EWG Health Guideline defined a guideline of 1 ppt for PFMOPrA based on studies by Phillipe Grandjean of Harvard University and many other independent researchers who found reduced effectiveness of vaccines and adverse impacts on mammary gland development from exposure to PFOA and PFOS .

Polymerisation

The substance 3H-perfluoro-3- [ (3-methoxypropoxy) propanoic acid], ammonium salt, can be used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes .

Polyoxymethylene Polymer Processing

The same substance can also be used in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

CAS RN |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is accurate detection of PFMPA and its isomers important in environmental monitoring?

A1: PFMPA and its isomers are part of a group of chemicals called perfluoroalkyl ether carboxylic acids (PFECAs). These compounds are replacing older, phased-out PFAS chemicals. While PFMPA and its branched isomer, perfluoro-2-methoxypropanoic acid (PMPA), can be separated using certain chromatography techniques, standard mass spectrometry methods may not accurately detect PMPA []. This can lead to an underestimation of total PFECA levels in environmental samples. Since PFECAs are emerging contaminants, accurately measuring their presence in the environment is crucial for understanding their potential impact on human and ecological health.

Q2: What improvements in analytical methodology does the research highlight for PFMPA analysis?

A2: The research emphasizes the importance of using specific mass spectrometry transitions for accurate detection of PFMPA and its isomers. The study found that using the MS/MS transition m/z 185 → 85 for PMPA provides a stronger signal compared to the commonly used transition for PFMPA (m/z 229 → 85) []. This improved method allows for more reliable detection and quantification of both PFMPA and PMPA in environmental samples, leading to more accurate assessments of PFECA contamination.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)